[(4-Chlorophenyl)-phenylmethyl]urea
Description
Properties
IUPAC Name |
[(4-chlorophenyl)-phenylmethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-12-8-6-11(7-9-12)13(17-14(16)18)10-4-2-1-3-5-10/h1-9,13H,(H3,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFMSNNVCLFDRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chlorophenyl)-phenylmethyl]urea typically involves the reaction of an arylamine with an isocyanate. One common method is the condensation of 4-chlorophenylamine with phenylmethyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired urea compound .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using safer alternatives to phosgene, such as bis(trichloromethyl) carbonate (BTC) or triphosgene. These reagents are more stable and easier to handle, making them suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
[(4-Chlorophenyl)-phenylmethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug development.
Medicine: Research has indicated its potential as an anticonvulsant and anti-alcohol agent.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of [(4-Chlorophenyl)-phenylmethyl]urea involves its interaction with specific molecular targets. In medicinal applications, it is believed to exert its effects by modulating the activity of certain enzymes or receptors. For example, its anticonvulsant activity may be attributed to its ability to inhibit specific ion channels in the nervous system .
Comparison with Similar Compounds
N-(4-Methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (MPCU)
- Structure : Diaryl sulfonylurea with a 4-methylphenylsulfonyl group and a 4-chlorophenylurea moiety.
- Application : Antitumor agent targeting mitochondrial sequestration.
- Key Findings: MPCU accumulates in mitochondria via pH-dependent mechanisms, achieving 4- to 6-fold concentration in human colon adenocarcinoma cells . Uptake is temperature-sensitive (84.2 pmol/min/10⁶ cells at 37°C vs. 1.4 pmol at 2°C) and inhibited by mitochondrial uncouplers (e.g., nigericin reduces accumulation by 90%) . Mitochondrial enlargement is observed within 24 hours of treatment, suggesting organelle-specific toxicity .
- Differentiation : The sulfonyl group enhances mitochondrial targeting, unlike the diphenylmethyl group in the parent compound.
Diflubenzuron (N-[[(4-Chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide)
[(3-Chlorophenyl)-phenylmethyl]urea
- Structure : Structural isomer with chlorine at the meta position (3-chloro) on the phenyl ring.
- Application: Limited data; safety profile suggests industrial or research use.
- Safety data sheet emphasizes standard handling protocols (e.g., physician consultation upon exposure) .
- Differentiation : Meta-substitution may reduce biological activity compared to para-substituted analogues due to steric and electronic effects.
1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea (Trichlorocarbanilide)
1-(2-Chloroacetyl)-3-(4-chlorophenyl)urea
- Structure : Urea with a 4-chlorophenyl group and a reactive 2-chloroacetyl substituent.
- Application: Potential prodrug or intermediate in synthesis.
- Key Findings: Molecular weight: 247.08; reactive chloroacetyl group may facilitate covalent binding . Limited biological data; structural features suggest utility in targeted drug delivery.
- Differentiation : The chloroacetyl group introduces electrophilic reactivity, unlike inert diphenylmethyl groups.
Structural and Functional Trends
Substituent Effects on Activity
- Para-Chlorophenyl : Enhances target affinity in antitumor agents (e.g., MPCU) and pesticides (e.g., Diflubenzuron) .
- Sulfonyl vs. Benzhydryl Groups : Sulfonyl groups (MPCU) promote mitochondrial accumulation, whereas benzhydryl groups may favor CNS or antihistaminic activity (e.g., cetirizine derivatives in –5).
- Chlorine Position : Para > meta in biological activity due to optimized binding interactions .
Physicochemical Properties
- Lipophilicity : Increased chlorine substitution (e.g., trichlorocarbanilide) raises LogP, enhancing membrane permeability but reducing aqueous solubility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(4-Chlorophenyl)-phenylmethyl]urea, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves coupling (4-chlorophenyl)phenylmethylamine with an isocyanate or via urea-forming reagents like carbodiimides. Purification can be achieved using column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol. Monitor purity via HPLC with a C18 column and UV detection at 254 nm, referencing protocols for structurally related ureas .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Use HPLC with a sodium perchlorate buffer (pH 2.7)-methanol gradient system for impurity profiling . Structural confirmation can be done via - and -NMR, comparing chemical shifts to related benzhydryl-piperazine derivatives (e.g., cetirizine intermediates) . High-resolution mass spectrometry (HRMS) is recommended for molecular formula validation.
Q. How should stability studies for this compound be designed?
- Methodological Answer : Conduct accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). Use HPLC to track degradation products, focusing on hydrolysis (e.g., urea bond cleavage) and oxidation products. Include photostability assessments with controlled UV exposure .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for this compound derivatives?
- Methodological Answer : Systematically vary substituents on the phenyl rings and urea backbone. Use computational tools (e.g., molecular docking) to predict binding affinity to targets like histamine receptors, referencing analogous antihistamines . Validate predictions with in vitro assays (e.g., radioligand binding for H1 receptor antagonism).
Q. How to address contradictions in reported biological activity data for this compound?
- Methodological Answer : Re-evaluate assay conditions (e.g., cell line variability, metabolite interference). For example, metabolites like N-[(4-chlorophenyl)phenylmethyl]piperazine (observed in meclozine metabolism) may contribute to off-target effects . Use LC-MS/MS to confirm compound integrity during assays .
Q. What computational strategies predict the interaction of this compound with enzymes or receptors?
- Methodological Answer : Employ molecular dynamics (MD) simulations to study urea backbone flexibility and aromatic stacking. Compare collision cross-section data (from ion mobility spectrometry) with structurally characterized analogs to validate conformations .
Q. How to identify degradation products of this compound under stress conditions?
- Methodological Answer : Perform forced degradation (acid/base hydrolysis, oxidative stress). Use LC-MS with a C18 column and electrospray ionization to detect products like 4-chlorobenzhydrol or substituted anilines. Cross-reference with impurity profiles from pharmacopeial standards .
Q. What are the metabolic pathways of this compound in hepatic models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
